Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide
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Overview
Description
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl groups connected by a disulfide bond. This compound is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiol compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of esters or ethers depending on the electrophile used.
Scientific Research Applications
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in reducing oxidative damage.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide exerts its effects is primarily through its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the disulfide bond, which can undergo redox cycling.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Another compound with a similar structure but with a trisulfide bond, used in dynamic covalent chemistry.
Uniqueness
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is unique due to its specific disulfide bond, which provides distinct redox properties. This makes it particularly effective in applications requiring robust antioxidant activity and stability under various conditions.
Biological Activity
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide, also known as a derivative of 4-hydroxy-TEMPO (TEMPOL), is a compound that has garnered attention due to its potential biological activities, particularly in antioxidant and radical-scavenging capacities. This article explores its biological activity, supported by research findings, case studies, and relevant data tables.
The molecular formula for this compound is C18H36N2O2S2. It features a disulfide bond which is significant for its reactivity and biological functions. The compound is structurally related to TEMPOL, a well-studied nitroxide radical known for its antioxidant properties.
The biological activity of this compound primarily involves its ability to scavenge reactive oxygen species (ROS) and free radicals. The compound acts through the following mechanisms:
- Radical Scavenging: It can neutralize free radicals by donating an electron without becoming highly reactive itself.
- Disproportionation of Superoxide: Similar to TEMPOL, it facilitates the conversion of superoxide radicals into less harmful species.
- Inhibition of Lipid Peroxidation: The compound shows potential in protecting cellular membranes from oxidative damage.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its effectiveness in reducing oxidative stress markers in various cell types.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), leading to reduced expression of pro-inflammatory cytokines.
Case Study: Inhibition of Inflammation
A study conducted on macrophages treated with this compound revealed a decrease in the secretion of TNF-alpha and IL-6 upon oxidative stress induction. This suggests a protective role against inflammation-related diseases.
Applications in Medicine
Due to its biological activities, this compound is being explored for various therapeutic applications:
- Cardiovascular Health: Its ability to reduce oxidative stress may contribute to cardiovascular protection.
- Neuroprotection: Studies indicate potential benefits in neurodegenerative diseases by mitigating oxidative damage in neuronal cells.
- Cancer Therapy: The compound's antioxidant properties may enhance the efficacy of certain chemotherapeutic agents by protecting normal cells from oxidative damage.
Properties
Molecular Formula |
C18H36N2O2S2 |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-[(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfanyl]-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C18H36N2O2S2/c1-15(2)9-13(21)10-16(3,4)19(15)23-24-20-17(5,6)11-14(22)12-18(20,7)8/h13-14,21-22H,9-12H2,1-8H3 |
InChI Key |
CPSYKPDAYFNVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1SSN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C |
Origin of Product |
United States |
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